1-(2-Chloroethoxy)naphthalene
Description
1-(2-Chloroethoxy)naphthalene is a naphthalene derivative characterized by a chloroethoxy (-OCH₂CH₂Cl) substituent at the 1-position of the naphthalene ring. Its molecular formula is C₁₂H₁₁ClO, with a molecular weight of 206.67 g/mol. Structurally, the compound combines the aromatic stability of naphthalene with the reactivity imparted by the chloroethoxy group, which introduces both polar and electron-withdrawing characteristics.
Potential applications could include intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where chloroethoxy groups are utilized for further functionalization.
Properties
CAS No. |
51251-55-9 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-(2-chloroethoxy)naphthalene |
InChI |
InChI=1S/C12H11ClO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 |
InChI Key |
OEWZTQCGHOVCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Boiling Point (°C) | Water Solubility | LogP (Octanol-Water) |
|---|---|---|---|---|---|---|
| 1-(2-Chloroethoxy)naphthalene | C₁₂H₁₁ClO | 206.67 | 2-Chloroethoxy | Not reported | Low (inferred) | ~3.5 (estimated) |
| Naphthalene | C₁₀H₈ | 128.17 | None | 218 | 31.7 mg/L | 3.30 |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Methyl | 245 | Insoluble | 3.87 |
| 1-Methoxy-naphthalene | C₁₁H₁₀O | 158.20 | Methoxy | 275 (est.) | Low | 3.10 |
| 1-Chloro-2-(octyloxy)naphthalene | C₁₈H₂₃ClO | 290.83 | Chloro + octyloxy | Not reported | Very low | ~6.5 (estimated) |
Key Observations :
- The chloroethoxy group increases molecular weight and lipophilicity (higher LogP) compared to naphthalene, methyl-, and methoxy-substituted analogs.
- Substitutents alter boiling points: Electron-withdrawing groups (e.g., -Cl) reduce volatility compared to electron-donating groups (e.g., -CH₃) .
Toxicological Profiles
Table 2: Comparative Toxicity Data
Key Observations :
- The chloroethoxy group may undergo metabolic dechlorination, producing reactive intermediates. However, specific studies on 1-(2-Chloroethoxy)naphthalene are lacking .
Environmental Fate and Degradation
Table 3: Environmental Persistence and Degradation Pathways
| Compound | Half-Life in Soil | Photodegradation | Microbial Degradation | Key Metabolites |
|---|---|---|---|---|
| 1-(2-Chloroethoxy)naphthalene | Unknown | Likely slow | Limited data | Chloroacetic acid (potential) |
| Naphthalene | Days to weeks | Rapid | Yes (aerobic) | 1,2-Dihydroxynaphthalene |
| 1-Methylnaphthalene | Weeks | Moderate | Partial | Methyl-1,2-naphthoquinone |
| 1-Methoxy-naphthalene | Unknown | Slow | Not studied | Demethylated products |
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